Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1627833-44-6) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a bromine substituent at position 3 and an ethyl carboxylate group at position 2. Its molecular formula is C₁₀H₉BrN₂O₂, and it serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The bromine atom provides a reactive site for cross-coupling reactions, enabling further functionalization.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-7(11)6-4-3-5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
OPERYLJKLCEJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves dissolving ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (78.9 mmol) in DCM (150 mL) at 0°C, followed by gradual addition of NBS (86.5 mmol). The mixture is stirred at room temperature for 16 hours, yielding 61% of the brominated product after aqueous workup and silica gel chromatography. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C to 25°C | >60% yield at 25°C |
| Solvent | Dichloromethane | Higher polarity improves solubility |
| NBS Equivalents | 1.1 eq | Excess NBS reduces byproducts |
| Reaction Time | 16–24 h | Prolonged time prevents incomplete bromination |
The use of DCM ensures homogeneity, while controlled temperature prevents di-bromination. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the C3 proton signal (δ 7.78 ppm) disappearing post-reaction.
Alternative Halogenation Strategies
Bromine in Chloroform
Early patents describe bromine (Br₂) in chloroform as a halogenating agent, though this method is less favored due to safety concerns. A 0°C solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in chloroform reacts with 1.05 eq Br₂ for 30 minutes, yielding 55–58% product. However, dibrominated byproducts (∼15%) necessitate rigorous chromatography.
Microwave-Assisted Bromination
Emerging approaches utilize microwave irradiation to accelerate the reaction. A mixture of the parent compound, NBS, and dimethylformamide (DMF) irradiated at 100°C for 15 minutes achieves 68% yield, reducing the reaction time from hours to minutes. This method is particularly advantageous for high-throughput screening but requires specialized equipment.
Synthesis from Pyrrolopyridine Precursors
Cyclization of 3-Aminopyridine Derivatives
An alternative route involves the cyclization of 3-amino-4-bromopyridine with ethyl glyoxylate under acidic conditions. This one-pot method proceeds via imine formation followed by intramolecular cyclization, yielding 42% of the target compound. While less efficient than direct bromination, this approach avoids halogen handling and is preferred in facilities lacking bromination infrastructure.
Palladium-Catalyzed Coupling
Cross-coupling strategies employ Suzuki-Miyaura reactions to introduce bromine post-cyclization. For example, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate reacts with 3-bromophenylboronic acid in the presence of Pd(PPh₃)₄, yielding 38% of the brominated product. Though niche, this method enables late-stage diversification for parallel synthesis.
Industrial-Scale Production Challenges
Solvent Selection and Waste Management
Large-scale brominations face challenges in solvent recovery. Dichloromethane, while effective, poses environmental and regulatory concerns. Alternatives like ethyl acetate reduce toxicity but lower yields to 48% due to reduced substrate solubility.
Purification and Quality Control
Silica gel chromatography remains the standard for laboratory-scale purification, but industrial processes adopt crystallization for cost efficiency. Recrystallization from ethanol/water (3:1) achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| NBS in DCM | 61 | 98 | Moderate | High |
| Br₂ in CHCl₃ | 55 | 90 | Low | Low |
| Microwave | 68 | 97 | High | Moderate |
| Cyclization | 42 | 95 | High | High |
The NBS-DCM method balances yield and safety, making it the benchmark for most applications. Microwave-assisted bromination offers the highest yield but requires capital investment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under suitable conditions.
Oxidation: The pyrrolopyridine core can undergo oxidation reactions to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Ester Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyridine derivatives.
Oxidation: Pyrrolopyridine N-oxides.
Reduction: Pyrrolopyridine amines or alcohols.
Ester Hydrolysis: Pyrrolopyridine carboxylic acid.
Scientific Research Applications
Pharmacological Applications
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives exhibit a range of biological activities that make them suitable candidates for drug development:
- Anticonvulsant Activity : Research indicates that compounds within the pyrrolo[2,3-b]pyridine class demonstrate anticonvulsant properties. This is particularly relevant for the treatment of epilepsy and other seizure disorders .
- Anticancer Potential : Studies have shown that these compounds can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their effectiveness against various cancer cell lines, suggesting a mechanism of action that may involve the modulation of signaling pathways associated with tumor growth .
- Analgesic and Anti-inflammatory Effects : this compound has been reported to possess analgesic properties, making it a candidate for pain management therapies. Its anti-inflammatory effects further enhance its potential in treating conditions characterized by inflammation .
- Other Biological Activities : Additional pharmacological activities include anti-hypertensive effects and anti-MDR (multidrug resistance) properties, indicating its versatility as a therapeutic agent .
Synthesis and Derivative Development
The synthesis of this compound is typically achieved through various chemical reactions involving readily available starting materials. The ability to modify this compound to create derivatives with enhanced or targeted biological activity is a key area of research.
- Synthetic Routes : Different synthetic methodologies have been explored to optimize yield and purity. For instance, methods utilizing microwave-assisted synthesis have shown promise in reducing reaction times while maintaining high yields .
- Case Study - Derivative Optimization : A study focused on modifying the ethyl ester group has led to the identification of derivatives with improved potency against specific cancer cell lines. These modifications were guided by structure-activity relationship (SAR) studies that highlight the importance of functional groups in enhancing biological activity .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship of this compound is crucial for its application in drug design.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as the fibroblast growth factor receptor (FGFR). The compound binds to the receptor’s active site, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers in the Pyrrolopyridine Series
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 577711-94-5)
- Structural Difference : Bromine at position 6 instead of 3.
- Impact : The altered bromine position affects regioselectivity in subsequent reactions. For example, Suzuki-Miyaura couplings would target different positions, altering the pharmacophore in drug candidates .
- Synthesis : Prepared via similar palladium-catalyzed coupling or direct bromination methods, though yields depend on the accessibility of the halogenation site .
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 942920-55-0)
- Structural Difference : Bromine at position 4.
Ester Group Variations
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 913181-71-2)
Heterocycle Core Modifications
Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS: 1234615-97-4)
- Structural Difference: Thieno[2,3-b]pyridine core replaces pyrrolopyridine.
- Impact : The sulfur atom introduces distinct electronic properties, altering π-π stacking interactions and solubility. This compound is used in materials science and as a kinase inhibitor precursor .
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 143982-54-1)
- Structural Difference : Imidazo[1,2-a]pyridine core.
Functionalized Derivatives
Ethyl 3-(3-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylate
- Structural Difference : Furo[2,3-b]pyridine core with a 3-methoxybenzamido group.
- Impact : Enhanced bioavailability due to the methoxybenzamide moiety, as demonstrated in PI-103 bioisostere development for kinase inhibition .
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Comparative Data Table
Biological Activity
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1627833-44-6) is a derivative of the pyrrolo[2,3-b]pyridine class known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.09 g/mol
- Chemical Structure : The compound features a pyrrolo[2,3-b]pyridine core with a bromine substituent at the 3-position and an ethyl ester at the carboxylic acid position.
Anticancer Properties
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound demonstrated IC₅₀ values against FGFR1, 2, and 3 of 7 nM, 9 nM, and 25 nM respectively, showcasing significant inhibitory activity .
The mechanism by which this compound exerts its anticancer effects likely involves:
- Inhibition of Cell Proliferation : Studies indicate that related compounds can significantly inhibit the proliferation of cancer cell lines such as breast cancer cells (4T1) and induce apoptosis.
- Inhibition of Migration and Invasion : These compounds have also been shown to reduce the migration and invasion capabilities of cancer cells, which is crucial for metastasis prevention .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research into related compounds suggests that variations in substituents can enhance or diminish activity against specific targets, such as FGFRs or other oncogenic pathways .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit tumor cell growth. For example, compound variants with different halogen substitutions were tested against various cancer cell lines, revealing significant differences in potency.
- Animal Models : Preclinical studies using animal models have shown promising results where these compounds not only inhibited tumor growth but also improved survival rates compared to untreated controls.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves bromination of a pyrrolopyridine precursor using N-bromosuccinimide (NBS) under controlled conditions, followed by esterification with ethanol and an acid catalyst (e.g., H₂SO₄). Key steps include:
Bromination : Position-selective bromination at the 3-position requires inert atmospheres (N₂/Ar) and polar aprotic solvents (e.g., DMF) .
Esterification : Ethanol acts as both solvent and nucleophile; excess acid catalyst accelerates the reaction .
- Optimization : Reaction yields improve with continuous flow reactors for precise temperature control and reduced side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Structural Confirmation :
- X-ray crystallography (using SHELX software for refinement) resolves the bromine substitution pattern and ester orientation .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., downfield shifts for Br-adjacent protons at δ ~8.5 ppm) .
- Purity Analysis :
- HPLC with UV detection (λ = 254 nm) ensures >95% purity.
- Mass Spectrometry (ESI-MS) confirms molecular weight (283.12 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, ester groups) influence biological activity in kinase inhibition?
- Case Study : Analogous compounds (e.g., Ethyl 6-bromo derivatives) show IC₅₀ < 10 μM against FGFRs due to halogen bonding with kinase ATP pockets. The 3-bromo substitution may enhance steric hindrance, reducing off-target effects compared to 5- or 6-bromo isomers .
- Methodology :
- SAR Studies : Compare inhibitory activity of positional isomers using in vitro kinase assays (e.g., ADP-Glo™).
- Docking Simulations : Use Schrödinger Suite to model interactions with FGFR1 (PDB: 3RH0) .
Q. How can conflicting biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Root Causes : Contradictions arise from assay variability (e.g., ATP concentration differences) or impurities in compound batches.
- Resolution Strategies :
Standardized Assays : Use consistent ATP concentrations (1 mM) and cell lines (e.g., Ba/F3-FGFR1).
Batch Validation : Re-test compounds with orthogonal methods (e.g., SPR for binding affinity).
- Example : A study reporting IC₅₀ = 0.36 µM for CDK inhibition used purified batches (HPLC >99%), while lower-purity batches (HPLC ~90%) showed reduced activity .
Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization?
- Approach :
- DFT Calculations : Gaussian 16 optimizes transition states for Pd-catalyzed coupling. The C3-bromo site exhibits lower activation energy (ΔG‡ = 25 kcal/mol) than C5/C6 positions .
- Solvent Screening : Dioxane/water mixtures (4:1) maximize yields (~85%) for aryl boronate couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
